

# Introduction to (D-Trp6)-LHRH (Triptorelin)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (D-Trp6)-LHRH (2-10)

Cat. No.: B011063

[Get Quote](#)

(D-Trp6)-LHRH, or Triptorelin, is a synthetic decapeptide analogue of the naturally occurring gonadotropin-releasing hormone (GnRH).<sup>[3][4]</sup> The strategic substitution of the glycine amino acid at position 6 with a D-tryptophan residue results in a molecule with significantly enhanced potency and a longer physiological half-life compared to native LHRH.<sup>[5]</sup> This modification provides resistance to enzymatic degradation and increases binding affinity to the GnRH receptor.<sup>[5]</sup>

Initially, Triptorelin acts as a potent agonist at the GnRH receptors in the anterior pituitary gland, leading to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).<sup>[6][7]</sup> However, continuous administration leads to the downregulation and desensitization of these receptors, paradoxically suppressing gonadotropin release.<sup>[3][8]</sup> This induced state of "medical castration" is the cornerstone of its therapeutic application in hormone-dependent pathologies such as advanced prostate cancer, endometriosis, uterine fibroids, and central precocious puberty.<sup>[4][6][7]</sup>

## Structure and Physicochemical Properties

Triptorelin is a decapeptide with the following amino acid sequence: pGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH<sub>2</sub>. The key modification from the native LHRH is the D-Tryptophan at position 6.

| Property          | Value                                                                                                                                                                                                                                                                                                                                                                                     |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | (2S)-N-[(2S)-5-carbamimidamido-1-[(2S)-1-<br>[(2S)-1-[(2S)-1-[(2R)-3-(1H-indol-3-yl)-1-<br>[(2S)-2-[(2S)-5-oxo-1-[(2S)-1-hydroxy-3-(1H-<br>indol-3-yl)propan-2-yl]carbamoyl]pyrrolidin-2-<br>yl]carbamoyl]ethyl]carbamoyl]propyl]amino]-1-<br>oxopropan-2-yl]carbamoyl]-2-(4-<br>hydroxyphenyl)ethyl]carbamoyl]-3-(1H-indol-3-<br>yl)propyl]amino]-1-oxopentan-2-yl]-2-<br>aminoacetamide |
| Molecular Formula | C64H82N18O13                                                                                                                                                                                                                                                                                                                                                                              |
| Molecular Weight  | 1311.45 g/mol                                                                                                                                                                                                                                                                                                                                                                             |
| Sequence          | pGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-<br>NH2                                                                                                                                                                                                                                                                                                                                        |
| Modification      | Substitution of Glycine at position 6 with D-<br>Tryptophan                                                                                                                                                                                                                                                                                                                               |

## Mechanism of Action and Signaling Pathways

Triptorelin exerts its effects through a dual mechanism: an indirect action via the pituitary-gonadal axis and a direct action on certain cancer cells.

### Pituitary-Gonadal Axis Modulation

The primary mechanism involves binding to GnRH receptors on pituitary gonadotrophs. This interaction is biphasic:

- Initial Agonist Effect: Upon initial administration, Triptorelin stimulates the GnRH receptors, causing a transient increase, or "flare," in the secretion of LH and FSH.<sup>[3][4]</sup> This leads to a temporary surge in gonadal steroid production (testosterone in males, estrogen in females).  
<sup>[7]</sup>
- Chronic Downregulation: Continuous exposure to Triptorelin leads to receptor desensitization and internalization, a process known as downregulation.<sup>[3][8]</sup> This uncouples the receptor

from its signaling pathway, resulting in a profound and sustained suppression of LH and FSH secretion.<sup>[8]</sup> The subsequent decrease in gonadal steroidogenesis reduces testosterone to castrate levels in men.<sup>[7]</sup>

The signaling cascade in pituitary gonadotrophs is primarily mediated by the G<sub>q</sub>/11 protein.



[Click to download full resolution via product page](#)

GnRH Agonist Signaling in Pituitary Gonadotrophs.

## Direct Effects on Cancer Cells

LHRH receptors are also expressed on the surface of various hormone-dependent cancer cells, including prostate and breast cancer. In these cells, the signaling pathway differs from that in the pituitary. It is often coupled to G<sub>i</sub> proteins, which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This pathway is associated with anti-proliferative effects.



[Click to download full resolution via product page](#)

Direct LHRH Agonist Signaling in Prostate Cancer Cells.

## Quantitative Biological Data

The enhanced potency of Triptorelin is reflected in its high binding affinity for the GnRH receptor and its efficacy in suppressing gonadal hormones.

### **Table 1: Receptor Binding Affinity of Triptorelin**

| Cell Line               | Receptor Type | Binding Affinity (Kd)                  | Citation |
|-------------------------|---------------|----------------------------------------|----------|
| LNCaP (prostate cancer) | LHRH Receptor | $2.6 \times 10^{-8}$ M (high affinity) | [9][10]  |
| LNCaP (prostate cancer) | LHRH Receptor | $7.7 \times 10^{-6}$ M (low affinity)  | [9][10]  |
| PC3 (prostate cancer)   | LHRH Receptor | $2.7 \times 10^{-6}$ M (low affinity)  | [9][10]  |

### **Table 2: In Vitro and In Vivo Efficacy of Triptorelin**

| Parameter                         | Model / Population                | Result                                                                                         | Citation |
|-----------------------------------|-----------------------------------|------------------------------------------------------------------------------------------------|----------|
| LH/FSH Release                    | In vitro (pituitary cells)        | Potent stimulation of LH and FSH release upon acute exposure.                                  | [8]      |
| Testosterone Suppression          | Men with advanced prostate cancer | Reduction to castrate levels (<50 ng/dL) within 2 to 4 weeks.                                  | [7][11]  |
| PSA Control                       | Men with advanced prostate cancer | Significant and sustained PSA control over 12 months.                                          | [11]     |
| Anti-proliferative Effect         | LNCaP cells (in vitro)            | Dose-dependent inhibition of proliferation at high concentrations (e.g., $10^{-4}$ M).         | [9][10]  |
| Ovarian LH/hCG Receptor Reduction | Hypophysectomized female rats     | Significant reduction with doses as low as 0.2 $\mu$ g/day, indicating direct ovarian effects. | [12]     |

## Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of (D-Trp6)-LHRH.

### Solid-Phase Peptide Synthesis (SPPS) of Triptorelin

Triptorelin is synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase chemistry. [13] [14]

**Principle:** The peptide is assembled stepwise on a solid resin support. The N-terminus of each amino acid is temporarily protected by an Fmoc group, which is removed before the next amino acid is coupled. Side chains are protected with acid-labile groups.

**Materials:**

- Rink Amide resin (e.g., Rink Amide AM or MBHA resin)[[13](#)]
- Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, etc.)
- Coupling agents: HBTU/HATU, HOBr, or TBTU[[13](#)]
- Base: Diisopropylethylamine (DIEA)
- Fmoc deprotection solution: 20% 4-methylpiperidine in DMF
- Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
- Cleavage cocktail: Trifluoroacetic acid (TFA), water, triisopropylsilane (TIS), and dithiothreitol (DTT)
- Purification: Reversed-phase HPLC (C18 column)[[13](#)]

**Protocol:**

- Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel.
- First Amino Acid Coupling (Glycine):
  - Remove the Fmoc group from the resin using 20% 4-methylpiperidine in DMF.
  - Wash the resin thoroughly with DMF.
  - Activate Fmoc-Gly-OH with a coupling agent (e.g., HBTU/HOBt) and DIEA in DMF.
  - Add the activated amino acid solution to the resin and couple for 1-2 hours.
  - Wash the resin with DMF and DCM.
- Chain Elongation (Cycles 2-10):
  - Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain with 20% 4-methylpiperidine in DMF.

- Washing: Wash the resin with DMF.
- Coupling: Couple the next Fmoc-protected amino acid (Pro, Arg(Pbf), Leu, D-Trp(Boc), Tyr(tBu), Ser(tBu), Trp(Boc), His(Trt), pGlu) using the activation method described above.
- Washing: Wash the resin with DMF and DCM.
- Repeat this cycle for each amino acid in the sequence.
- Cleavage and Deprotection:
  - After the final coupling, wash the resin and dry it.
  - Treat the peptide-resin with a cleavage cocktail (e.g., TFA/TIS/Water/DTT) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[\[13\]](#)
- Purification:
  - Precipitate the crude peptide in cold diethyl ether.
  - Purify the peptide using reversed-phase HPLC on a C18 column.[\[13\]](#)
  - Lyophilize the pure fractions to obtain the final product.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. wernerlab.weebly.com [wernerlab.weebly.com]
- 3. What is the mechanism of Triptorelin acetate? [synapse.patsnap.com]
- 4. What is the mechanism of Triptorelin Pamoate? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Triptorelin Pamoate - NCI [cancer.gov]
- 7. drugs.com [drugs.com]
- 8. Unveiling the Effects of Triptorelin on Endocrine Profiles: Insights From Healthy, Polycystic Ovary Syndrome, and Hypothalamic Amenorrhea Women - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of triptorelin, a gonadotropin-releasing hormone agonist, on the human prostatic cell lines PC3 and LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sites of paradoxical action of the LHRH agonist (D-Trp6)-LHRH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN101357936B - Method for synthesizing triptorelin from solid phase polypeptide - Google Patents [patents.google.com]
- 14. CN103012565A - Triptorelin and solid-phase synthesis preparation method thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Introduction to (D-Trp6)-LHRH (Triptorelin)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b011063#what-is-d-trp6-lhrh-2-10\]](https://www.benchchem.com/product/b011063#what-is-d-trp6-lhrh-2-10)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)